3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate
Description
Properties
CAS No. |
637750-38-0 |
|---|---|
Molecular Formula |
C22H16O7 |
Molecular Weight |
392.363 |
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C22H16O7/c1-2-25-16-6-3-4-7-17(16)29-20-13-27-19-12-14(9-10-15(19)21(20)23)28-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3 |
InChI Key |
ARKIIDCJFUSGPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the 2-Ethoxyphenoxy Group: The 2-ethoxyphenoxy group can be introduced through an etherification reaction, where the chromen-4-one intermediate is reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate.
Esterification with 2-Furoic Acid: The final step involves the esterification of the chromen-4-one intermediate with 2-furoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other biological processes.
Comparison with Similar Compounds
Structural Analogues of Chromene Derivatives
The following table summarizes key structural analogues and their properties:
Substituent Effects on Physicochemical Properties
- Ester Stability : The 2-furoate ester may exhibit slower hydrolysis rates compared to simpler esters (e.g., methyl or ethyl furoates in ), enhancing metabolic stability in vivo. Allyl esters (e.g., allyl 2-furoate in ) are more reactive due to the alkenyl group, but this is absent in the target compound.
- Ethyl 2-furoate has intense "sweet" and "urinous" notes, whereas methyl and allyl esters display "decayed" odors. The bulkier ethoxyphenoxy group in the target compound likely reduces volatility, minimizing odor impact.
Biological Activity
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate is a compound belonging to the class of furochromones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a chromenone core with an ethoxyphenoxy substituent and a furoate moiety, contributing to its unique biological properties.
1. Antioxidant Activity
Research indicates that furochromones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related compounds showed strong free radical-scavenging activities, which are crucial for preventing cellular damage and reducing the risk of chronic diseases .
2. Enzyme Inhibition
Furochromones have been evaluated for their inhibitory effects on various enzymes relevant to neurodegenerative diseases:
- Cholinesterases (AChE and BChE) : Compounds similar to this compound have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 34.2 μM. These activities suggest potential applications in treating Alzheimer's disease .
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : The compound has also been tested for its ability to inhibit COX-2 and LOX enzymes, which are involved in inflammatory processes. Inhibitory effects were observed with IC50 values indicating moderate activity against these targets .
3. Cytotoxicity
The cytotoxic potential of furochromones has been assessed in various cancer cell lines. For instance, related compounds were evaluated against breast cancer MCF-7 cells, showing significant cytotoxic effects that warrant further investigation into their potential as anticancer agents .
Case Study: Structure Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the furan ring significantly affect biological activity. For instance, the introduction of halogen substituents on the phenyl ring enhanced enzyme inhibition, while electron-donating groups reduced activity . This insight is critical for designing more potent derivatives.
Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
